

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 5-Aminoindazole Derivatives

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Compound of Interest

Compound Name: **3-Iodo-1H-indazol-5-amine**

Cat. No.: **B1322494**

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For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. While direct biological activity data for compounds derived from **3-Iodo-1H-indazol-5-amine** remains limited in publicly available literature, the closely related 5-aminoindazole scaffold has proven to be a fertile ground for the discovery of novel therapeutics, particularly in the realm of oncology. This guide provides a comparative analysis of the biological activity of kinase inhibitors synthesized from 5-aminoindazole, offering a valuable resource for those working in kinase-targeted drug discovery.

The 5-aminoindazole core serves as a versatile template for the development of inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases. Notably, derivatives of this scaffold have demonstrated significant activity against FMS-like tyrosine kinase 3 (FLT3), Platelet-Derived Growth Factor Receptor Alpha (PDGFR α), c-Kit, and Inhibitor of nuclear factor kappa-B kinase subunit alpha (IKK α).

Comparative Biological Activity of 5-Aminoindazole Derivatives

The following tables summarize the in vitro and cell-based activities of representative 5-aminoindazole derivatives against various kinases and cancer cell lines. These compounds showcase the potential of this scaffold to yield highly potent and selective inhibitors.

Compound	Target Kinase	IC50 (nM)	Cell Line	EC50 (nM)	Reference
Compound 4	FLT3	-	MOLM13	5	
PDGFR α (T674M)	-	Ba/F3		17	
c-Kit (T670I)	-	Ba/F3		198	
Compound 11	FLT3	-	MOLM13	-	
PDGFR α (T674M)	-	Ba/F3		-	
c-Kit	-	Ba/F3		-	
SU1261	IKK α	10 (Ki)	-	-	[1]
IKK β	680 (Ki)	-	-	[1]	
SU1349	IKK α	16 (Ki)	-	-	[1]
IKK β	3352 (Ki)	-	-	[1]	

Table 1: Inhibitory Activity of 5-Aminoindazole Derivatives against Target Kinases and Cell Lines. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro. EC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation in cell-based assays. Ki represents the inhibition constant.

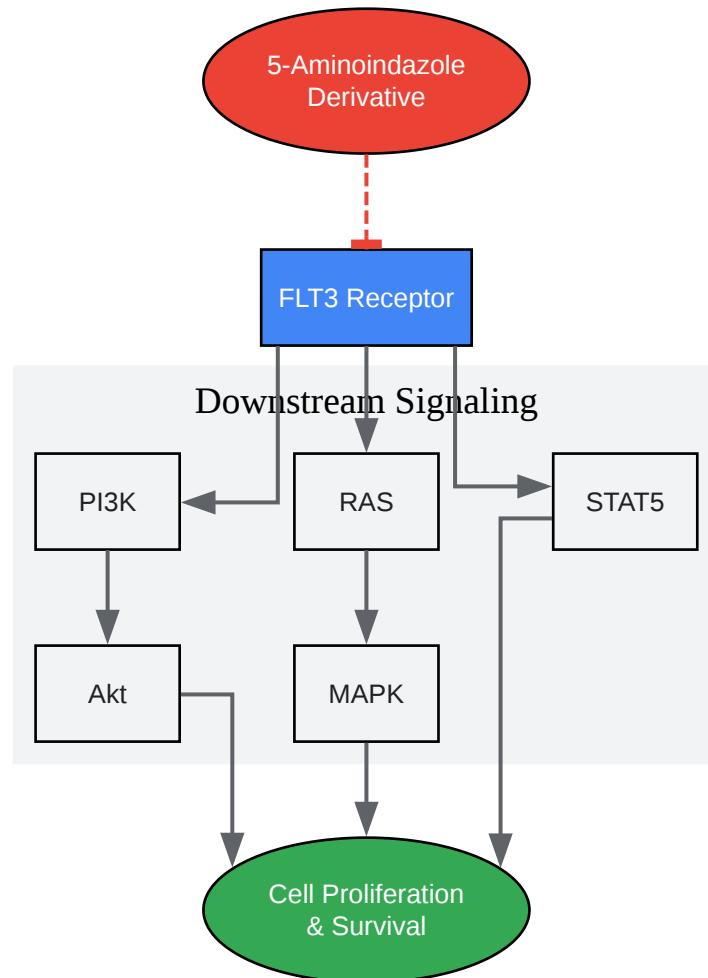
Key Signaling Pathways Targeted

Derivatives of 5-aminoindazole have been shown to modulate critical signaling pathways involved in cell proliferation, survival, and inflammation.

FLT3 Signaling Pathway

Mutations in the FLT3 receptor are common drivers in Acute Myeloid Leukemia (AML). 5-Aminoindazole-based inhibitors can effectively block the constitutive activation of FLT3 and its

downstream signaling cascades, including the STAT5, PI3K/Akt, and RAS/MAPK pathways, ultimately leading to cell cycle arrest and apoptosis in FLT3-mutant AML cells.[2][3]

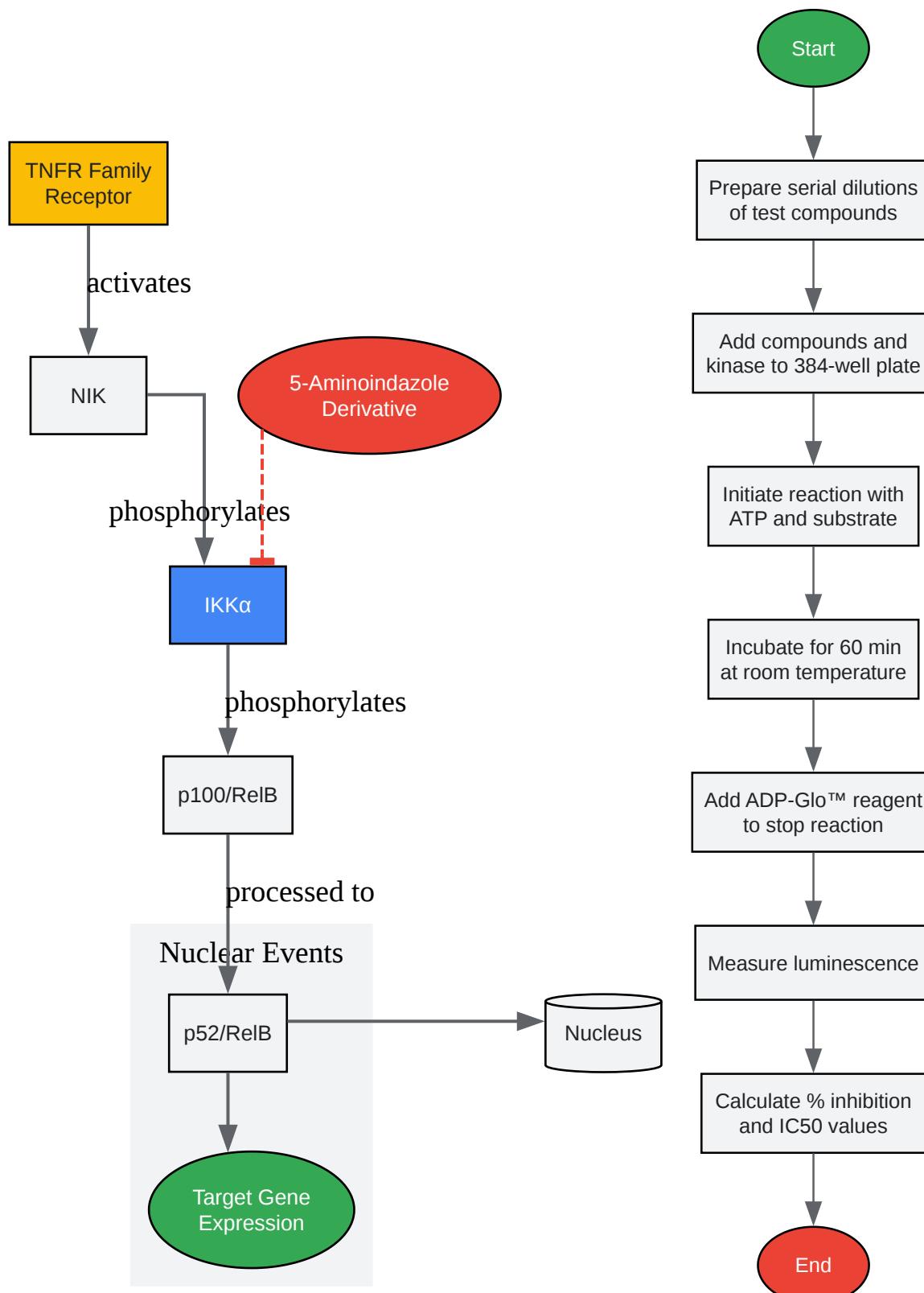


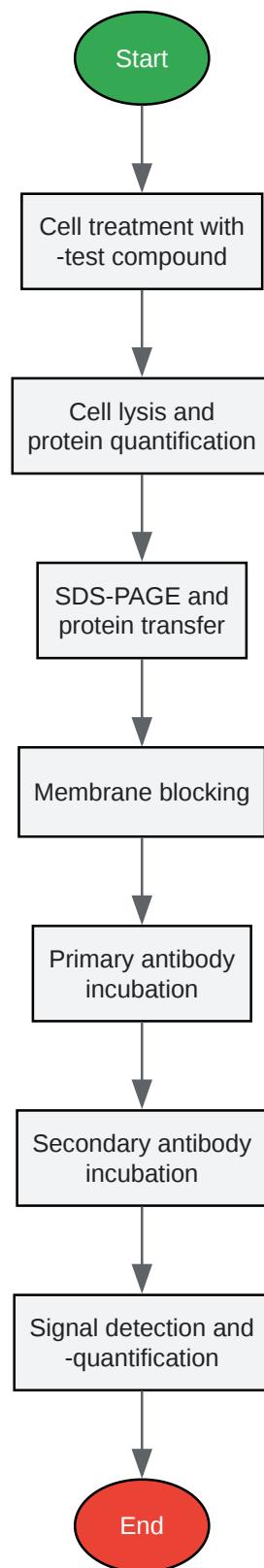
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Caption: FLT3 Signaling Pathway Inhibition.

Non-Canonical NF-κB Signaling Pathway

The non-canonical NF-κB pathway is crucial for the development and function of B-cells and other immune cells, and its dysregulation is implicated in various inflammatory diseases and cancers. Certain 5-aminoindazole derivatives have been developed as selective inhibitors of IKK α , a key kinase in this pathway.[1]



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